[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethoxyphenoxy group, and a methylamine group, making it a unique structure in organic chemistry .
Preparation Methods
The synthesis of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of cyclopropylmethanol with 3-ethoxyphenol to form the intermediate [3-ethoxyphenoxy]cyclopropylmethanol. This intermediate is then reacted with methylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine undergoes various chemical reactions, including:
Scientific Research Applications
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine stands out due to its unique structural features and reactivity. Similar compounds include:
[1-Cyclopropyl-2-(3-methoxyphenoxy)ethyl]methylamine: Differing by the presence of a methoxy group instead of an ethoxy group, this compound exhibits different reactivity and properties.
[1-Cyclopropyl-2-(3-phenoxy)ethyl]methylamine: Lacking the ethoxy group, this compound has distinct chemical behavior and applications.
Properties
IUPAC Name |
1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSFNNFLRYWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(C2CC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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